cccp
Overview
Description
Carbonyl cyanide m-chlorophenyl hydrazone, also known as [(3-chlorophenyl)hydrazono]malononitrile, is a chemical inhibitor of oxidative phosphorylation. It is a nitrile, hydrazone, and protonophore. This compound is known for its ability to uncouple the proton gradient established during the normal activity of electron carriers in the electron transport chain, thereby reducing the ability of ATP synthase to function optimally .
Mechanism of Action
Target of Action
CCCP, also known as Carbonyl cyanide 3-chlorophenylhydrazone or (3-Chlorophenyl)hydrazonomalononitrile, primarily targets the mitochondria in cells . It acts as a chemical inhibitor of oxidative phosphorylation , a key process that occurs within the mitochondria to produce ATP, the energy currency of the cell .
Mode of Action
This compound operates as a protonophore , a compound that can shuttle protons across biological membranes . It disrupts the proton gradient established during the normal activity of electron carriers in the electron transport chain . This action essentially reduces the ability of ATP synthase to function optimally, leading to a decrease in ATP production .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the electron transport chain involved in oxidative phosphorylation . By uncoupling the proton gradient, this compound disrupts the normal flow of electrons through this chain, thereby inhibiting the synthesis of ATP . This can trigger various stress pathways as part of the cellular adaptive response, the main components of which are mitophagy and autophagy .
Pharmacokinetics
It’s known that this compound can easily cross cell membranes due to its lipophilic nature
Result of Action
The action of this compound leads to a decrease in ATP production, which can cause the gradual destruction of living cells and potentially lead to the death of the organism . . elegans models, suggesting a degree of hormesis . In addition to its effects on mitochondria, this compound may also disrupt lysosomal degradation during autophagy .
Biochemical Analysis
Biochemical Properties
Carbonyl Cyanide m-Chlorophenylhydrazone is known to interact with various enzymes and proteins. For instance, it induces the multimer assembly and activity of the repair enzyme Protein l-Isoaspartyl Methyltransferase . This enzyme repairs damaged aspartyl residues in proteins, which are susceptible to accumulate abnormal l-isoaspartyl residues during aging .
Cellular Effects
Carbonyl Cyanide m-Chlorophenylhydrazone has profound effects on various types of cells and cellular processes. It is a proton-transporting ionophore that renders the mitochondrial inner membrane permeable to protons, causing the dissipation of the proton gradient across the inner mitochondrial membrane . This affects mitochondrial protein synthesis and reduces the ability of ATP synthase to function optimally .
Molecular Mechanism
At the molecular level, Carbonyl Cyanide m-Chlorophenylhydrazone exerts its effects through several mechanisms. It acts essentially as an ionophore, facilitating the transport of protons across lipid bilayer membranes . This leads to the uncoupling of the proton gradient, affecting the function of ATP synthase .
Temporal Effects in Laboratory Settings
Over time, Carbonyl Cyanide m-Chlorophenylhydrazone has been observed to induce changes in the multimeric state of Protein l-Isoaspartyl Methyltransferase in mitochondria isolated from neuroblastoma cells
Dosage Effects in Animal Models
It is known that the compound’s effects can vary with different dosages, and high doses may have toxic or adverse effects .
Metabolic Pathways
Carbonyl Cyanide m-Chlorophenylhydrazone is involved in several metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels . Its role in these pathways is crucial to its overall biochemical function.
Transport and Distribution
Carbonyl Cyanide m-Chlorophenylhydrazone is transported and distributed within cells and tissues. It interacts with transporters and binding proteins, influencing its localization or accumulation .
Subcellular Localization
Carbonyl Cyanide m-Chlorophenylhydrazone is localized in the mitochondria, where it exerts its effects
Preparation Methods
The synthesis of carbonyl cyanide m-chlorophenyl hydrazone involves the reaction of 3-chlorobenzaldehyde with malononitrile in the presence of hydrazine hydrate. The reaction typically occurs under reflux conditions in an appropriate solvent such as ethanol. The product is then purified through recrystallization .
Chemical Reactions Analysis
Carbonyl cyanide m-chlorophenyl hydrazone undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although this is not a common reaction for this compound.
Reduction: The compound can be reduced, but this reaction is also not frequently observed.
Scientific Research Applications
Carbonyl cyanide m-chlorophenyl hydrazone has a wide range of scientific research applications:
Chemistry: It is used as a protonophore and uncoupler of oxidative phosphorylation in mitochondria.
Medicine: It is used in research to understand its effects on cellular calcium and its potential therapeutic applications.
Industry: The compound is used in various industrial applications, particularly in the study of microbial activity and degradation of polycyclic aromatic hydrocarbons in contaminated environments
Comparison with Similar Compounds
Carbonyl cyanide m-chlorophenyl hydrazone is often compared with other similar compounds, such as carbonyl cyanide-p-trifluoromethoxyphenylhydrazone (FCCP). Both compounds act as protonophores and uncouplers of oxidative phosphorylation, but carbonyl cyanide m-chlorophenyl hydrazone is unique in its specific effects on mitochondrial function and its use in studying mitophagy .
Similar compounds include:
- Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone (FCCP)
- 2,4-Dinitrophenol (DNP)
- Bromothymol blue
These compounds share similar mechanisms of action but differ in their specific applications and effects on cellular processes .
Properties
IUPAC Name |
2-[(3-chlorophenyl)hydrazinylidene]propanedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN4/c10-7-2-1-3-8(4-7)13-14-9(5-11)6-12/h1-4,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTJLJZQQFGTJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NN=C(C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7040990 | |
Record name | Carbonyl cyanide chlorophenylhydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7040990 | |
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Molecular Weight |
204.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Fine crystals; [MSDSonline] | |
Record name | Carbonyl cyanide m-chlorophenyl hydrazone | |
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URL | https://haz-map.com/Agents/9073 | |
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Vapor Pressure |
0.00000567 [mmHg] | |
Record name | Carbonyl cyanide m-chlorophenyl hydrazone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9073 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
555-60-2 | |
Record name | Carbonyl cyanide (m-chlorophenyl)hydrazone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=555-60-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbonyl cyanide m-chlorophenyl hydrazone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555602 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cccp | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88124 | |
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Record name | Propanedinitrile, 2-[2-(3-chlorophenyl)hydrazinylidene]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Carbonyl cyanide chlorophenylhydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7040990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(3-chlorophenyl)hydrazono]malononitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.277 | |
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Record name | CARBONYL CYANIDE (M-CHLOROPHENYL)HYDRAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D4NW27CG5 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does CCCP exert its effects on mitochondria?
A1: this compound acts as a protonophore, shuttling protons across the mitochondrial inner membrane and disrupting the proton gradient. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] This uncoupling of oxidative phosphorylation leads to a decrease in ATP production, increased oxygen consumption, and depolarization of the mitochondrial membrane potential. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: What are the downstream consequences of this compound-induced mitochondrial uncoupling?
A2: this compound-induced mitochondrial uncoupling can trigger various downstream effects, including:
- Increased reactive oxygen species (ROS) production: Depletion of ATP and disruption of mitochondrial membrane potential can lead to increased ROS generation. [, , , ]
- Activation of cellular stress responses: this compound can induce mitophagy (selective degradation of mitochondria), mitochondrial biogenesis, and activation of the ubiquitin proteasome system. [, , , ]
- Induction of cell death: Depending on the cell type and concentration of this compound, it can induce both necrotic and apoptotic cell death pathways. [, , ]
- Alteration of intracellular calcium signaling: this compound can cause an increase in cytosolic calcium concentration, potentially through the release of calcium from mitochondria. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C9H5ClN4, and its molecular weight is 232.62 g/mol.
Q4: Does this compound affect the integrity of cellular membranes?
A4: this compound is a lipophilic compound and can readily cross cell membranes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] While it primarily targets the mitochondrial inner membrane, it can also affect other cellular membranes, including lysosomal membranes, potentially interfering with their function. []
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